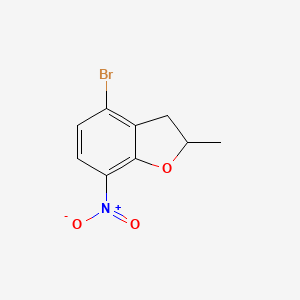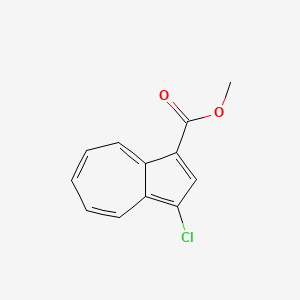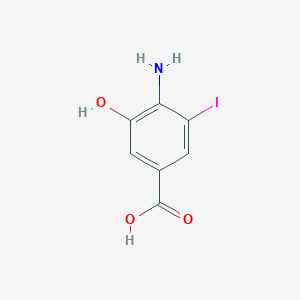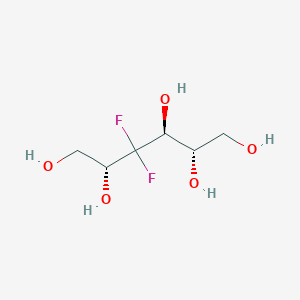
4-Deoxy-4,4-difluoro-D-ribo-hexitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Deoxy-4,4-difluoro-D-ribo-hexitol is a fluorinated sugar derivative with the molecular formula C6H10F2O5 This compound is characterized by the presence of two fluorine atoms at the fourth carbon position, replacing the hydroxyl group typically found in ribo-hexitol
Preparation Methods
The synthesis of 4-Deoxy-4,4-difluoro-D-ribo-hexitol involves multiple steps, starting from readily available sugar precursors. The key steps include:
Fluorination: Introduction of fluorine atoms at the desired position using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Reduction: Reduction of the intermediate compounds to achieve the desired hexitol structure.
Purification: Purification of the final product using techniques like column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
4-Deoxy-4,4-difluoro-D-ribo-hexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Deoxy-4,4-difluoro-D-ribo-hexitol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated analogs of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Deoxy-4,4-difluoro-D-ribo-hexitol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of metabolic processes .
Comparison with Similar Compounds
4-Deoxy-4,4-difluoro-D-ribo-hexitol can be compared with other fluorinated sugar derivatives, such as:
4-Deoxy-4-fluoro-D-ribo-hexitol: Contains only one fluorine atom, leading to different chemical and biological properties.
4-Deoxy-4,4-difluoro-D-gluco-hexitol: A stereoisomer with different spatial arrangement of atoms, affecting its reactivity and interactions.
4-Deoxy-4,4-difluoro-D-manno-hexitol: Another stereoisomer with unique properties.
The uniqueness of this compound lies in its specific fluorination pattern and the resulting effects on its chemical and biological behavior.
Properties
Molecular Formula |
C6H12F2O5 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
(2S,3S,5R)-4,4-difluorohexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C6H12F2O5/c7-6(8,4(12)2-10)5(13)3(11)1-9/h3-5,9-13H,1-2H2/t3-,4+,5-/m0/s1 |
InChI Key |
HXNFDYXEFTUROF-LMVFSUKVSA-N |
Isomeric SMILES |
C([C@@H]([C@@H](C([C@@H](CO)O)(F)F)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



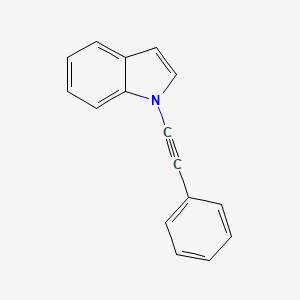
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
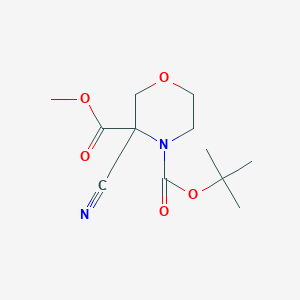
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
